trans-2,cis-6-Nonadienal-D5
Description
Significance of Deuterated Analogues in Mechanistic and Quantitative Chemical Biology
Deuterated analogues, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in chemical and biological research. synmr.innih.govsnnu.edu.cn This isotopic substitution provides a subtle yet powerful means to trace molecular fates and elucidate complex processes. synmr.in The key advantages of using deuterated compounds include:
Mechanistic Elucidation: By strategically placing deuterium atoms within a molecule, researchers can track their movement during chemical reactions. synmr.in This allows for the detailed investigation of reaction mechanisms, the identification of transient intermediates, and the determination of reaction stereochemistry. synmr.in The difference in mass between hydrogen and deuterium can also lead to a kinetic isotope effect (KIE), where the rate of a reaction involving a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. scielo.org.mx Studying the KIE provides profound insights into bond-breaking and bond-forming steps in a reaction's rate-determining stage. scielo.org.mx
Quantitative Analysis: In analytical techniques like mass spectrometry (MS), deuterated compounds are widely used as internal standards. clearsynth.comresearchgate.net An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known amount to a sample. clearsynth.com Because deuterated analogues have a higher mass than their non-deuterated counterparts, they can be distinguished by the mass spectrometer. researchgate.net This allows for precise and accurate quantification of the target analyte, as the internal standard helps to correct for variations in sample preparation and instrument response. clearsynth.com
Overview of trans-2,cis-6-Nonadienal (B146757) as a Key Volatile Organic Compound in Biological and Food Systems
trans-2,cis-6-Nonadienal, also known as cucumber aldehyde or violet leaf aldehyde, is a naturally occurring volatile organic compound (VOC) that contributes significantly to the aroma of various plants and food products. wikipedia.orgperfumiarz.comperfumerflavorist.com It is a doubly unsaturated aldehyde. wikipedia.org
Key Occurrences and Aroma Profile:
This compound is renowned for its powerful and characteristic aroma, often described as fresh, green, and reminiscent of cucumbers. perfumiarz.comperfumerflavorist.com It is a key component of the flavor profile of several foods and plants:
Cucumbers (Cucumis sativus): It is the quintessential aroma compound that gives cucumbers their distinctive fresh scent. wikipedia.orgperfumiarz.com
Melons (Cucumis melo): It contributes to the fresh, watery notes in various melon types. perfumiarz.comthegoodscentscompany.com
Watermelon: The aroma of freshly cut watermelon is partly attributed to this aldehyde. wikipedia.org
Violets: It is found in the leaves and flowers of violets, contributing to their green, leafy scent. perfumiarz.com
Bread Crust: Research has identified trans-2,cis-6-Nonadienal as a contributor to the complex aroma of bread crust. wikipedia.org
Tea: It can add a hint of freshness to green, red, and black tea flavors. perfumerflavorist.com
Isotopic labeling studies have shown that trans-2,cis-6-Nonadienal is biosynthesized from α-linolenic acid through reactions catalyzed by hydroperoxide lyases. wikipedia.org
Research Rationale for Investigating trans-2,cis-6-Nonadienal-D5
The investigation of this compound is driven by the need for a reliable internal standard in quantitative analytical studies. medchemexpress.com The deuterium-labeled version of trans-2,cis-6-Nonadienal is chemically very similar to the natural compound but has a higher molecular weight, allowing it to be differentiated in mass spectrometry-based analyses. researchgate.netmedchemexpress.com
Applications in Research:
Quantitative Flavor and Fragrance Analysis: In the food and fragrance industries, precise quantification of aroma compounds is essential for quality control and product development. smolecule.comchemimpex.com this compound can be used as an internal standard to accurately measure the concentration of the natural aldehyde in complex matrices like food extracts or perfume formulations. nih.gov
Metabolic and Biosynthetic Pathway Elucidation: Researchers can use this compound to study its metabolic fate in biological systems, such as in plants or during food processing. acs.org By tracing the deuterated label, scientists can identify metabolic products and better understand the biosynthetic pathways and degradation processes involving this aldehyde. wikipedia.org
Environmental and Biological Monitoring: As a volatile organic compound, trans-2,cis-6-Nonadienal can be present in various environmental and biological samples. Its deuterated analogue facilitates accurate quantification in studies monitoring air quality, plant-insect interactions, or its presence in biological tissues.
Interactive Data Table: Properties of trans-2,cis-6-Nonadienal and its Deuterated Analogue
| Property | trans-2,cis-6-Nonadienal | This compound |
| Chemical Formula | C₉H₁₄O nih.gov | C₉H₉D₅O medchemexpress.com |
| Molecular Weight | 138.21 g/mol | 143.24 g/mol medchemexpress.com |
| Common Names | Cucumber aldehyde, Violet leaf aldehyde nih.gov | Deuterated trans-2,cis-6-Nonadienal |
| Primary Use in Research | Flavor and fragrance component, plant metabolite nih.govmedchemexpress.com | Isotope-labeled internal standard for quantitative analysis medchemexpress.com |
Properties
Molecular Formula |
C₉H₉D₅O |
|---|---|
Molecular Weight |
143.24 |
Synonyms |
(2E,6Z)-2,6-Nonadienal-D5; (E,Z)-2,6-Nonadienal-D5; trans,cis-2,6-Nonadienal-D5; (2E,6Z)-Nona-2,6-dienal-D5; (2E,6Z)-Nonadienal-D5; 2-trans-6-cis-Nonadienal-D5 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Strategies for Trans 2,cis 6 Nonadienal D5
Stereoselective Synthetic Pathways to trans-2,cis-6-Nonadienal (B146757)
The creation of the trans-2,cis-6-nonadienal carbon skeleton requires precise control over the geometry of two separate double bonds. The trans (or E) configuration of the double bond at the 2-position and the cis (or Z) configuration at the 6-position necessitate highly stereoselective chemical reactions. A novel synthesis has been described that produces the 2(trans),6(cis) configuration in satisfactory yields through acetylenic intermediates. researchgate.net Further research has identified that this dienal can act synergistically with other compounds in pheromonal applications, highlighting the importance of its correct stereochemical synthesis. researchgate.net
Condensation Reactions in Dienal Synthesis
Condensation reactions, particularly the aldol (B89426) condensation, are a fundamental method for forming carbon-carbon bonds and can be adapted to synthesize conjugated dienal systems. wikipedia.org In this approach, an unsaturated aldehyde can react with an enolate through a 1,2-addition, which is then followed by dehydration to create a 1,3-diene structure. thieme-connect.de
The synthesis of a dienal like trans-2,cis-6-nonadienal could involve the condensation of a saturated aldehyde with another aldehyde that already contains one of the double bonds. For example, the reaction of an appropriate C5 aldehyde with propanal under basic conditions (e.g., alcoholic sodium hydroxide) could theoretically form the C8 backbone, which could then be further modified. thieme-connect.de The conditions of the reaction—whether kinetic or thermodynamic control is used—and the nature of the substrates heavily influence the stereochemical outcome of the newly formed double bond. thieme-connect.de
| Reaction Type | Description | Key Features | Reference |
| Aldol Condensation | Reaction of an enolate with a carbonyl compound, followed by dehydration. | Forms α,β-unsaturated carbonyls; can be used to construct diene systems. | thieme-connect.de |
| Claisen-Schmidt Condensation | A type of aldol condensation between an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. | Useful for creating conjugated systems; typically base-catalyzed. | wikipedia.org |
Wittig Reactions and Related Methodologies for Unsaturated Aldehydes
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This reaction is particularly valuable for creating unsaturated aldehydes with a high degree of stereochemical control, which is essential for synthesizing the specific isomers of nonadienal. mcmaster.ca
The stereochemistry of the resulting alkene is largely dependent on the nature of the ylide used:
Stabilized Ylides: These ylides contain an electron-withdrawing group that stabilizes the negative charge. Reactions with aldehydes typically yield the E-alkene (trans) with high selectivity, especially in nonpolar solvents. acs.org This is ideal for forming the C2-C3 trans double bond.
Non-stabilized Ylides: These ylides (e.g., where the substituent is an alkyl group) generally react with aldehydes to produce the Z-alkene (cis) as the major product. wikipedia.org This pathway is suitable for constructing the C6-C7 cis double bond.
By strategically applying two different Wittig reactions or combining a Wittig reaction with another method, the desired trans-2,cis-6 geometry can be achieved. For instance, a C6 aldehyde already containing the cis double bond at the appropriate position could undergo a Wittig reaction with a stabilized ylide designed to add a two-carbon unit, thereby forming the trans α,β-unsaturated aldehyde functionality. beilstein-journals.org
Deuterium (B1214612) Labeling Methods for trans-2,cis-6-Nonadienal-D5
Incorporating five deuterium atoms into the trans-2,cis-6-nonadienal structure requires a combination of labeling strategies. These can be broadly categorized into direct, site-specific exchange on the final molecule or its immediate precursor, and the use of deuterated building blocks early in the synthesis.
Site-Specific Deuteration Techniques
Site-specific deuteration allows for the precise placement of deuterium atoms, often as a final step in the synthesis. For aldehydes, the formyl hydrogen is a primary target for such modifications.
Recent advances have produced several methods for the formyl-selective deuteration of aldehydes using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govthieme.de These methods often employ catalysis to facilitate the hydrogen-deuterium exchange (HDE):
N-Heterocyclic Carbene (NHC) Catalysis: NHCs can reversibly react with an aldehyde in the presence of D₂O to form a deuterated Breslow intermediate. This intermediate can then release the C-1 deuterated aldehyde, regenerating the catalyst. This method is effective for a wide range of aldehydes, including α,β-unsaturated ones. nih.gov
Photoredox and Organic Catalysis: A synergistic approach combining a photocatalyst with a thiol catalyst can achieve highly efficient and selective formyl deuteration under mild, light-driven conditions. nih.govresearchgate.net
These techniques are ideal for introducing a single deuterium atom at the C-1 position of the nonadienal structure.
Precursor Incorporation Approaches for Deuterated Analogues
To incorporate the remaining four deuterium atoms at other positions (e.g., on the saturated C8 and C9 carbons), a precursor incorporation strategy is necessary. This involves synthesizing the target molecule from smaller, pre-deuterated building blocks. beilstein-journals.orgnih.gov
For this compound, a plausible strategy would involve:
Synthesis of a Deuterated C4 Fragment: A four-carbon fragment, such as butanal-d4 (e.g., deuterated at C3 and C4) or a related deuterated alkyne, would be synthesized first. Methods for this could include the reduction of a corresponding carboxylic acid or ester with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or catalytic H/D exchange reactions on a suitable precursor. acs.orgeuropa.eu
Construction of the cis-Alkene: The deuterated C4 fragment could then be coupled with another fragment (e.g., an acetylenic compound) and subsequently reduced to form the required cis double bond at the C6 position. The partial reduction of an alkyne using Lindlar's catalyst is a classic method for producing cis-alkenes.
Final Assembly: The resulting deuterated C8 aldehyde precursor, now containing four deuterium atoms and the correct cis geometry at C6, could be converted to the final trans-2,cis-6-nonadienal-d4 via a Wittig reaction to install the trans double bond at C2. beilstein-journals.org
Final Deuteration Step: The C-1 formyl proton could then be exchanged for deuterium using one of the site-specific methods described in section 2.2.1 to yield the final this compound.
Research Methodologies for Characterizing Synthesized Isotopic Analogues and Verifying Purity
After synthesis, rigorous characterization is crucial to confirm the chemical identity, stereochemistry, chemical purity, and isotopic enrichment of the final product. A combination of spectroscopic and chromatographic techniques is typically employed. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the exact location and extent of isotopic labeling. openmedscience.comnih.gov
¹H NMR: Compares the integral of remaining proton signals to a non-deuterated internal standard to quantify the degree of deuteration at each site. The absence or reduction of a signal confirms successful labeling.
²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, providing a clean spectrum showing only the signals of the incorporated deuterium atoms, thus confirming their positions.
| Technique | Purpose | Information Obtained | Reference |
| ¹H NMR | Structural verification and quantification of deuteration. | Position and percentage of deuterium incorporation by observing the disappearance of proton signals. | openmedscience.com |
| ²H NMR | Direct confirmation of deuterium position. | Direct detection of signals from deuterium atoms at specific molecular sites. | nih.gov |
| GC-MS | Purity analysis and isotopic distribution. | Separation of chemical impurities; determination of molecular weight and the relative abundance of different isotopologues (d0-d5). | industry.gov.aunih.gov |
| HR-MS | High-accuracy mass determination. | Confirms the elemental formula and isotopic enrichment with high precision. | rsc.org |
By combining these synthetic and analytical strategies, this compound can be prepared with high stereochemical, chemical, and isotopic purity, making it a valuable tool for advanced scientific research.
Advanced Analytical Methodologies Utilizing Trans 2,cis 6 Nonadienal D5 As a Research Standard
Principles and Applications of Stable Isotope Dilution Analysis (SIDA) for Quantitative Analysis of Volatile Aldehydes
Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative method that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govresearchgate.net The core principle of SIDA involves adding a known amount of the isotopically labeled standard, such as trans-2,cis-6-Nonadienal-D5, to a sample prior to any extraction or analysis steps. capes.gov.br This "spiked" sample is then processed, and the ratio of the native analyte to the labeled standard is measured using a mass-sensitive detector, typically as part of a gas chromatography-mass spectrometry (GC-MS) system.
The key advantage of SIDA is its ability to compensate for the loss of analyte that may occur during sample preparation, extraction, and injection. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the target analyte, any losses during the analytical workflow will affect both compounds equally. researchgate.net This ensures that the ratio of the two remains constant, leading to highly accurate and precise quantification, even in complex matrices where matrix effects can be significant. nih.govmdpi.com
SIDA is particularly valuable for the analysis of volatile aldehydes in various fields, including food science, environmental analysis, and biomedical research. For example, it is used to quantify flavor and off-flavor compounds in beverages and food products, monitor volatile organic compounds (VOCs) in the air and water, and analyze biomarkers of oxidative stress in biological samples. ncsu.eduresearchgate.netnih.gov The use of a deuterated standard like this compound is crucial for obtaining reliable quantitative data for its corresponding volatile aldehyde, which is a significant aroma compound in many fruits and vegetables. hmdb.cazhishangchem.comthegoodscentscompany.com
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Method Development for Volatile Metabolites
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gsconlinepress.comresearchgate.net For the analysis of volatile metabolites like dienals, GC-MS and its more advanced tandem mass spectrometry (GC-MS/MS) version are the methods of choice due to their high sensitivity and selectivity. ncsu.edu
Method development in GC-MS for volatile aldehydes involves several critical steps. The first is the selection of an appropriate GC column, typically a capillary column with a stationary phase that provides good separation of the target analytes. The temperature program of the GC oven is then optimized to ensure adequate separation of the volatile compounds within a reasonable analysis time. The mass spectrometer parameters, including the ionization mode (usually electron ionization for volatile compounds) and the mass range to be scanned, are also carefully selected. frontiersin.org
For GC-MS/MS, an additional level of optimization is required. This involves selecting precursor ions (the molecular ions of the target analytes) and then fragmenting them in a collision cell to produce specific product ions. This process, known as selected reaction monitoring (SRM), provides a much higher degree of selectivity and sensitivity compared to conventional GC-MS, allowing for the detection of trace-level analytes in complex matrices. ncsu.edu
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from various sample matrices. mdpi.commdpi.com The technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an appropriate extraction time, the fiber is withdrawn and inserted into the hot injector of a GC, where the analytes are thermally desorbed and transferred to the GC column for analysis. frontiersin.org
The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency and sensitivity. Key parameters that are typically optimized include:
Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target analytes. For a broad range of volatile aldehydes, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used. frontiersin.org
Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of the analytes, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can lead to thermal degradation of the analytes or the sample matrix. The extraction time should be sufficient to allow the analytes to reach equilibrium between the sample, headspace, and fiber coating. mdpi.comresearchgate.net
Sample Volume and Agitation: The volume of the sample and the agitation speed can also influence the extraction efficiency.
Salt Addition: The addition of salt to aqueous samples can increase the ionic strength of the solution, which can "salt out" the volatile analytes, increasing their concentration in the headspace and improving extraction efficiency. mdpi.com
Table 1: Exemplary HS-SPME Optimization Parameters for Volatile Aldehyde Analysis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
| Fiber Coating | PDMS | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Temp. | 50°C | 70°C | 60°C |
| Extraction Time | 30 min | 60 min | 45 min |
| Agitation | 250 rpm | 500 rpm | 500 rpm |
| Salt Addition (NaCl) | 0 g | 0.5 g | 0.3 g |
This table presents a hypothetical optimization scenario and the optimal conditions can vary depending on the specific application and analytes.
The successful separation of dienals and related volatile compounds by gas chromatography depends on the careful selection of several parameters. The choice of the stationary phase of the GC column is of primary importance. For the separation of these moderately polar compounds, a mid-polar stationary phase, such as one containing a percentage of cyanopropylphenyl, is often preferred. The dimensions of the column, including its length, internal diameter, and film thickness, also play a significant role in the separation efficiency. Longer columns generally provide better resolution but result in longer analysis times.
The carrier gas flow rate and the temperature program of the GC oven are also critical parameters that need to be optimized. A slower flow rate can improve resolution, while a carefully designed temperature ramp can effectively separate compounds with a wide range of boiling points. The injector temperature must be high enough to ensure the rapid and complete vaporization of the analytes without causing thermal degradation.
In mass spectrometry, deuterated compounds like this compound exhibit fragmentation patterns that are very similar to their non-labeled counterparts. scielo.br However, the fragments containing deuterium (B1214612) atoms will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms present. scielo.br This mass shift is the basis for their use as internal standards in SIDA.
The electron ionization (EI) mass spectrum of an aldehyde will typically show a molecular ion peak (M+), although it can sometimes be weak or absent for certain aldehydes. libretexts.org Common fragmentation pathways for aldehydes include alpha-cleavage, which results in the loss of an alkyl radical and the formation of a resonance-stabilized acylium ion, and McLafferty rearrangement, which is characteristic of aldehydes with a gamma-hydrogen. libretexts.org
By comparing the mass spectra of the deuterated and non-deuterated compounds, the fragmentation pathways can be confirmed. scielo.br For this compound, the fragments containing the deuterium labels will be shifted by 5 mass units compared to the corresponding fragments of the unlabeled compound. This allows for the unambiguous identification and quantification of the target analyte even in the presence of co-eluting interfering compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Isotopic Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules and for verifying the isotopic purity of labeled compounds. core.ac.uknumberanalytics.comslideshare.net In the context of this compound, NMR is used to confirm the position of the deuterium labels within the molecule and to determine the percentage of deuterium incorporation. rsc.orgcanada.ca
¹H NMR spectroscopy is used to analyze the proton signals in the molecule. ethernet.edu.et In a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. ethernet.edu.et This provides direct evidence for the location of the deuterium labels. ¹³C NMR can also be used to confirm the structure and may show subtle changes in the chemical shifts of the carbons attached to deuterium. numberanalytics.com
Furthermore, specialized NMR techniques can be used to directly observe the deuterium nuclei (²H NMR), providing a definitive confirmation of the isotopic labeling and allowing for the quantification of the isotopic purity. acs.orgnih.gov This is crucial for ensuring the accuracy of the SIDA method, as the concentration of the internal standard must be known with a high degree of certainty. rsc.orgcanada.ca
Method Validation for Quantitative Research (Linearity, Sensitivity, Reproducibility, Accuracy, Matrix Effects)
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and that it provides reliable and accurate results. researchgate.netnih.gov For quantitative research using this compound as an internal standard, the following validation parameters are typically assessed:
Linearity: The linearity of the method is evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the response (the ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte. The linearity is considered acceptable if the coefficient of determination (R²) is close to 1. nih.gov
Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov
Reproducibility: The reproducibility of the method is a measure of the agreement between the results of measurements of the same sample carried out under different conditions (e.g., by different analysts, on different days, or with different instruments). It is typically expressed as the relative standard deviation (RSD) of the measurements.
Accuracy: The accuracy of the method is the closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by performing recovery experiments, where a known amount of the analyte is added to a sample and the percentage of the added analyte that is recovered is measured. nih.gov
Matrix Effects: Matrix effects occur when components of the sample matrix other than the analyte interfere with the measurement of the analyte. mdpi.com In GC-MS, matrix effects can cause enhancement or suppression of the analyte signal. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte. mdpi.com
Table 2: Typical Method Validation Parameters for a SIDA-GC-MS Assay
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Sensitivity (LOD) | Analyte-dependent |
| Sensitivity (LOQ) | Analyte-dependent |
| Reproducibility (RSD) | < 15% |
| Accuracy (Recovery) | 80-120% |
| Matrix Effect | Compensated by IS |
This table provides general acceptance criteria, which may vary depending on the specific requirements of the analysis.
Biochemical Transformations and Enzymatic Mechanisms of Trans 2,cis 6 Nonadienal
Endogenous Biosynthetic Pathways from Polyunsaturated Fatty Acids
The natural synthesis of trans-2,cis-6-nonadienal (B146757) is a multi-step enzymatic cascade that begins with the liberation of polyunsaturated fatty acids (PUFAs) from membrane lipids. This process is a key part of the "green leaf volatile" pathway in plants, responsible for the characteristic aromas of fresh-cut grass and certain fruits. wikipedia.orgnih.gov
Role of Alpha-Linolenic Acid as a Primary Biochemical Precursor
Isotopic labeling studies have confirmed that alpha-linolenic acid (ALA), an omega-3 fatty acid, serves as a primary precursor for the biosynthesis of trans-2,cis-6-nonadienal. wikipedia.org The process is initiated by the enzyme lipoxygenase (LOX), which introduces molecular oxygen into the ALA molecule. Specifically, a 9-lipoxygenase acts on ALA to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT), the direct substrate for the subsequent cleavage reaction. This initial oxidation is a critical control point in the pathway.
Enzymatic Catalysis by Hydroperoxide Lyases (HPLs) in Aldehyde Formation
The pivotal step in the formation of C9 aldehydes, including trans-2,cis-6-nonadienal, is catalyzed by hydroperoxide lyase (HPL). wikipedia.orgwikipedia.org HPLs are specialized enzymes, often belonging to the cytochrome P450 family (specifically CYP74B and CYP74C), that cleave the carbon-carbon bond at the site of the hydroperoxide group. wikipedia.org The HPL enzyme acts on the 9-HPOT intermediate, cleaving it to produce two fragments: a nine-carbon volatile aldehyde and a nine-carbon oxoacid. The specific aldehyde formed is initially cis-3,cis-6-nonadienal, which can then undergo isomerization. nih.gov
| Enzyme Family | Specific Enzyme | Substrate | Product |
| Lipoxygenase (LOX) | 9-Lipoxygenase | Alpha-Linolenic Acid | 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) |
| Hydroperoxide Lyase (HPL) | 9-HPL (CYP74 family) | 9-HPOT | cis-3,cis-6-nonadienal + 9-oxononanoic acid |
In Vitro and In Vivo Studies of Biosynthetic Flux in Biological Systems
The biosynthesis of trans-2,cis-6-nonadienal has been extensively studied in various plant systems, most notably in cucumber (Cucumis sativus), where it is a key flavor component known as "cucumber aldehyde". wikipedia.orgnih.gov In vitro studies using enzyme preparations from cucumber fruits have successfully demonstrated the conversion of fatty acid hydroperoxides into C9 aldehydes. nih.gov These experiments have been crucial in dissecting the individual steps of the pathway.
In vivo research has further solidified the role of the HPL pathway. For instance, studies on transgenic potato plants with suppressed HPL expression showed a significant reduction in the emission of C6 aldehydes, which are formed from a similar pathway originating from 13-hydroperoxides. nih.gov This provides strong evidence for the essential role of HPL in regulating the flux of fatty acid hydroperoxides towards aldehyde production in living tissues. The presence and activity of this pathway have also been documented in other biological systems, including tomatoes and various algae. cornell.edusigmaaldrich.com
Enzymatic and Non-Enzymatic Degradation Mechanisms of Unsaturated Aldehydes
Unsaturated aldehydes are reactive molecules that can be degraded or transformed through various enzymatic and non-enzymatic routes. These processes are significant in both food science, where they relate to flavor stability, and in cell biology, due to the potential reactivity of aldehydes with cellular components.
Investigation of Lipid Oxidation Pathways Leading to Aldehyde Formation
While the LOX/HPL pathway is a primary enzymatic route for biosynthesis, unsaturated aldehydes can also be formed as secondary products of non-enzymatic lipid oxidation. nih.govresearchgate.net Autoxidation of polyunsaturated fatty acids, initiated by reactive oxygen species (ROS), generates a complex mixture of hydroperoxides. nih.gov These hydroperoxides are unstable and can decompose, particularly in the presence of heat or transition metals, to form a variety of breakdown products, including shorter-chain aldehydes like nonadienal. taylorfrancis.com This non-enzymatic pathway is a key mechanism behind the development of off-flavors in processed foods and aged products like beer. nih.govresearchgate.net
| Pathway | Nature | Initiator | Key Feature |
| LOX/HPL Pathway | Enzymatic | Lipoxygenase | Highly specific production of aldehydes |
| Autoxidation | Non-Enzymatic | Reactive Oxygen Species (ROS) | Non-specific; produces a complex mixture of products |
Mechanisms of Cis-Trans Isomerization Phenomena in Degradation Processes
The stereochemistry of the double bonds in nonadienal is crucial to its properties and can be altered through isomerization. Research on cucumber enzymes has identified a specific cis-3:trans-2-enal isomerase that catalyzes the conversion of the initial HPL product, a cis-3-enal, into the more chemically stable α,β-unsaturated trans-2-enal. nih.gov This enzymatic isomerization is a key step in generating the final trans-2,cis-6-nonadienal isomer.
Beyond specific enzymes, cis-trans isomerization can also occur non-enzymatically. This process can be catalyzed by various factors, including thiyl radicals, which can reversibly add across the double bond, allowing for rotation and subsequent formation of the more stable trans configuration. researchgate.netresearchgate.net Such non-enzymatic isomerization is a relevant degradation and transformation process, influencing the compound's stability and sensory profile over time.
Research into Biochemical Interactions and Modulatory Activities (e.g., Enzyme Inhibition)
Studies on α,β-unsaturated aldehydes, a class of compounds to which trans-2,cis-6-nonadienal belongs, have shown that they are reactive molecules capable of interacting with cellular macromolecules, including proteins. This reactivity can lead to the modulation of enzyme activity.
One of the key areas of investigation for compounds of this type is their potential for enzyme inhibition. It has been reported that trans-2,cis-6-nonadienal can act as an inhibitor of the enzyme fatty acid synthase. Fatty acid synthase is a crucial enzyme in the de novo synthesis of fatty acids. Its inhibition can have significant effects on cellular metabolism and is a target of interest in various therapeutic areas. However, detailed kinetic studies and specific inhibitory constants (such as IC50 or Ki values) for the interaction of trans-2,cis-6-nonadienal with fatty acid synthase are not well-documented in the available literature.
Furthermore, due to their electrophilic nature, α,β-unsaturated aldehydes can react with nucleophilic residues on proteins, such as cysteine, histidine, and lysine. This covalent modification can alter the structure and function of enzymes and other proteins, leading to a range of cellular effects. For instance, some studies have investigated the genotoxic effects of trans-2,cis-6-nonadienal, suggesting interactions with cellular components that can lead to DNA damage.
Despite these general understandings of the reactivity of this class of compounds, specific and detailed research into the broader enzyme inhibition profile of trans-2,cis-6-nonadienal is limited. Consequently, a comprehensive data table of its modulatory activities on various enzymes cannot be compiled at this time. The scientific community has yet to fully characterize the specific biochemical pathways and enzymatic systems that are significantly affected by this particular aldehyde.
Ecological and Food System Research Applications of Trans 2,cis 6 Nonadienal
Research on Plant Volatile Emissions and Their Ecological Roles
trans-2,cis-6-Nonadienal (B146757) is a significant biogenic volatile organic compound (BVOC) emitted by numerous plant species. Its deuterated form, trans-2,cis-6-Nonadienal-D5, is instrumental in studies aiming to quantify its emission rates and understand its ecological functions. The use of a deuterated standard is crucial for overcoming variations in extraction efficiency and sample matrix effects, thereby ensuring the accuracy of quantitative data.
The emission of volatile organic compounds by plants is a key factor in mediating interactions with pollinators and in defense against herbivores and pathogens. The precise quantification of these compounds, facilitated by the use of internal standards like this compound, is vital for elucidating these complex ecological relationships. While direct studies involving the application of this compound in plant-pollinator or phytodefense research are not extensively documented in publicly available literature, the established role of its non-deuterated analogue suggests a strong potential for such applications. For instance, trans-2,cis-6-nonadienal is a known component of floral scents that can act as an olfactory cue to attract pollinators. Accurate measurement of its emission levels, which can be achieved using its deuterated form, would be invaluable in studies investigating pollinator preference and foraging behavior.
In the context of phytodefense, green leaf volatiles (GLVs), including C9 aldehydes like trans-2,cis-6-nonadienal, are released upon tissue damage and can act as signaling molecules in plant defense. researchgate.netnih.gov They can deter herbivores, attract natural enemies of herbivores, and even induce defense responses in neighboring plants. The use of this compound would allow for precise quantification of the emitted aldehyde, which is critical for understanding dose-dependent responses in these defense mechanisms.
trans-2,cis-6-Nonadienal has been identified as a key aroma compound in cucumber (Cucumis sativus) and has also been detected in the volatile profiles of other plants such as Catharanthus roseus and Osmanthus fragrans. The use of this compound as an internal standard allows for the accurate comparison of its concentration across different species and cultivars, as well as in different plant tissues.
| Plant Species | Common Name | Plant Part | Typical Concentration of trans-2,cis-6-Nonadienal (μg/g FW) | Reference |
| Cucumis sativus | Cucumber | Fruit | 1.261 - 12.348 | nih.gov |
| Catharanthus roseus | Madagascar Periwinkle | Stems | High levels | nih.gov |
| Osmanthus fragrans | Sweet Osmanthus | Flowers | Detected | mdpi.com |
This table presents typical concentration ranges of the non-deuterated compound, the accurate measurement of which is facilitated by the use of its D5 variant.
The emission of plant volatiles is highly dynamic and can be influenced by a variety of biotic factors, such as herbivore and pathogen attacks, and abiotic factors, including light, temperature, and water availability. Stable isotope dilution assays, employing standards like this compound, are essential for accurately quantifying the changes in trans-2,cis-6-nonadienal emission in response to these stimuli. This allows researchers to model and predict how environmental changes might affect plant communication and defense strategies.
Mechanistic Studies in Food Systems and Quality Research
In food science, trans-2,cis-6-nonadienal is a well-known flavor compound, contributing to the characteristic aroma of fresh cucumbers, melons, and also being found in bread crust. thegoodscentscompany.comnih.gov However, it can also be a product of lipid oxidation, which can lead to off-flavors in various food products. The use of this compound is critical for accurately tracing the formation and degradation of this aldehyde in complex food matrices.
trans-2,cis-6-Nonadienal is formed from the oxidation of polyunsaturated fatty acids, particularly linolenic acid. thegoodscentscompany.com In lipid-rich foods, such as frying oils, and in baked goods, the conditions are often conducive to lipid oxidation, leading to the formation of various aldehydes that can impact flavor and quality. nih.gov By spiking food samples with a known amount of this compound, researchers can accurately quantify the endogenous levels of the non-deuterated compound formed during processing and storage. This approach is invaluable for studying the kinetics of its formation and for elucidating the reaction pathways involved.
| Food Matrix | Precursor Fatty Acid | Key Formation Pathway | Impact on Flavor |
| Fried Foods | Linolenic Acid | Thermal Oxidation | Can contribute to both fresh and off-flavors |
| Baked Goods | Linolenic Acid | Lipid Peroxidation | Contributes to crust aroma |
This table outlines the general formation pathways of the non-deuterated compound, which can be precisely studied using its D5 analogue.
The presence and concentration of specific aldehydes are often used as markers for the extent of lipid oxidation in food products. nih.govnih.gov The accurate quantification of trans-2,cis-6-nonadienal, made possible by the use of this compound, allows it to serve as a reliable marker for the oxidative degradation of linolenic acid-containing lipids. This is particularly important in quality control and shelf-life studies of food products where lipid oxidation is a primary mode of deterioration. By monitoring the levels of this aldehyde, food scientists can assess the effectiveness of antioxidants, packaging materials, and storage conditions in preserving food quality.
Impact of Food Processing Technologies on Volatile Aldehyde Profiles and Stability
Volatile aldehydes, including trans-2,cis-6-nonadienal, are significant contributors to the aroma and flavor profiles of many foods. However, the stability and concentration of these compounds are highly susceptible to various food processing technologies. Thermal processing, in particular, plays a crucial role in both the generation and degradation of these volatile molecules.
The formation of aldehydes in food is often a result of lipid oxidation, especially of polyunsaturated fatty acids. researchgate.netmdpi.com For instance, trans-2,cis-6-nonadienal is biosynthesized from α-linolenic acid. wikipedia.org Heat treatments such as frying, boiling, and baking can accelerate lipid oxidation, leading to an increase in the concentration of certain aldehydes. nih.govresearchgate.net Studies on edible oils have shown that deep-frying and even exposure to sunlight can lead to the formation of harmful aldehydes through the thermal decomposition and photooxidation of unsaturated fatty acids. mdpi.comnih.gov For example, pan-frying and stir-frying have been shown to substantially increase acetaldehyde and formaldehyde content in rapeseed oil. researchgate.net
However, processing can also lead to the degradation or loss of desirable volatile aldehydes. The production of (E,Z)-2,6-nonadienal, a key flavor compound in cucumbers, is rapidly destroyed by freezing, fermentation, or pasteurization. researchgate.net Acidification to pH levels below 5.0 has also been found to dramatically reduce its production. researchgate.net The effect of processing is complex and depends on the specific aldehyde, the food matrix, and the processing conditions (temperature, time, presence of oxygen). researchgate.netumn.edu For instance, while moderate heating can generate flavor-active aldehydes, excessive or prolonged heat can lead to their degradation or reaction with other food components, such as amino acids in the Maillard reaction, altering the final flavor profile. nih.gov
The food matrix itself can offer protection to volatile compounds. Research on other food components, like lycopene in tomatoes, has shown that the compound is relatively stable within the food matrix during processing, whereas it degrades readily in organic solvents. nih.gov Similarly, the stability of alkaloids during baking was found to be greater in bread samples compared to standard solutions, suggesting a protective effect of the food matrix. mdpi.com This principle likely extends to volatile aldehydes, where their stability during processing is influenced by their interaction with other components like proteins, carbohydrates, and lipids.
Table 1: Effect of Cooking Method on Acetaldehyde and Formaldehyde Content in Select Foods Data extracted from research on changes in aldehyde contents depending on typical home cooking methods. researchgate.net
| Food Item | Cooking Method | Acetaldehyde Change | Formaldehyde Change |
| Canned Pork Ham | Pan-frying | Increased | Increased |
| Egg | Boiling | Increased | Decreased |
| Egg | Pan-frying | Increased | Increased |
| Rapeseed Oil | Pan-frying | Substantially Increased | Substantially Increased |
| Rapeseed Oil | Stir-frying | Substantially Increased | Substantially Increased |
Environmental Monitoring and Fate of Volatile Aldehydes in Aquatic Systems
Volatile aldehydes are present in the environment from both natural and anthropogenic sources and can enter aquatic systems through various pathways, including atmospheric deposition and direct industrial discharge. inase.orgnih.gov Their presence in water is a concern due to their potential toxicity and impact on water quality. nih.gov
Monitoring aldehydes in aquatic environments requires sensitive analytical techniques due to their high polarity and reactivity in water matrices. nih.govjst.go.jp A common method involves derivatization, where aldehydes are reacted with a reagent like o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) to form more stable, less polar oximes. nih.govresearchgate.net These derivatives can then be analyzed using techniques such as gas chromatography/mass spectrometry (GC/MS), often with a headspace analysis approach to eliminate interference from the water sample. jst.go.jpresearchgate.net
Studies of lake waters have shown that low molecular weight aldehydes like formaldehyde, acetaldehyde, and propanal are commonly found in surface waters. nih.govnih.gov The total concentration of aldehydes in lake water samples has been observed to vary widely, ranging from 55 to 674 μg/l. nih.govnih.gov Interestingly, the concentration of these aldehydes does not always correlate directly with meteorological parameters like temperature or UV radiation. nih.govnih.gov However, a strong relationship has been noted with precipitation, where periods of very low rainfall correspond to the highest concentrations of total aldehydes, and intense precipitation leads to a drastic decrease. nih.govnih.gov
The fate of these compounds in aquatic systems is influenced by a combination of physical, chemical, and biological processes. Due to their volatility, some aldehydes can be lost to the atmosphere from surface waters. They can also be degraded through photochemical reactions or microbial activity. The specific fate of an aldehyde like trans-2,cis-6-nonadienal would depend on its solubility, volatility, and susceptibility to these degradation pathways. While some aldehydes like nonanal and decanal are observed seasonally, others are more consistently present, indicating ongoing sources and complex environmental cycling. nih.govnih.gov
Table 2: Concentration Ranges of Aldehydes Detected in Tap and Mineral Water Samples Data from a study utilizing Head Space-GC/MS for quantitative determination. jst.go.jpresearchgate.net
| Aldehyde | Concentration Range in Water (μg/l) |
| Formaldehyde | Not Detected - 59 |
| Acetaldehyde | Not Detected - 260 |
| Propionaldehyde | Not Detected - 0.9 |
| n-Butyraldehyde | Not Detected - 0.3 |
Advanced Research Applications and Methodological Enhancements for Trans 2,cis 6 Nonadienal D5
Metabolic Flux Analysis using Deuterated Tracers in Biochemical Pathways
Metabolic flux analysis (MFA) is a powerful technique used to investigate the rates of metabolic reactions within a biological system. nih.gov The use of stable isotope-labeled substrates, such as deuterated compounds, is central to this methodology, allowing for the tracing of atoms through metabolic pathways. nih.gov Deuterated tracers like trans-2,cis-6-Nonadienal-D5 are invaluable for elucidating the dynamic metabolic changes that occur in both health and disease states. nih.gov
The core principle of using deuterated tracers involves introducing the labeled compound into a biological system and monitoring the incorporation of deuterium (B1214612) into downstream metabolites. isotope.com Techniques like magnetic resonance spectroscopy (MRS) and isotope ratio mass spectrometry (IRMS) are employed to detect and quantify the labeled molecules. isotope.comperfumerflavorist.com Deuterated Metabolic Imaging (DMI) is a noninvasive technique that leverages endogenous enzymes to convert a deuterium-labeled substrate into various metabolites, which can then be distinguished spectroscopically. isotope.com This provides localized information about the flux through specific metabolic pathways. isotope.com
The advantages of using deuterium over other isotopes in MFA include its extremely low natural abundance, which minimizes background signal, and a short T1 relaxation time that permits rapid analysis. isotope.com In the context of flavor and fragrance compounds, stable isotope analysis is a primary tool for authenticity testing and for understanding biosynthetic pathways. perfumerflavorist.com By using this compound, researchers can precisely track its conversion and integration into other molecules, providing a detailed map of its metabolic fate.
Table 1: Key Methodologies in Deuterated Tracer-Based Metabolic Flux Analysis
| Methodology | Principle | Key Advantages | Relevant Techniques |
| Stable Isotope Labeling | Introduction of a deuterated substrate into a system to trace its metabolic fate. nih.gov | Provides dynamic metabolic profiling; allows for in vivo analysis. nih.gov | Mass Spectrometry, NMR Spectroscopy |
| Deuterated Metabolic Imaging (DMI) | Noninvasive 3D imaging of metabolism using deuterated probes and MRS. isotope.com | Noninvasive; no background signal compensation needed. isotope.com | Magnetic Resonance Spectroscopy (MRS) |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) to determine origin and pathways. perfumerflavorist.com | High precision for authenticity and origin studies. perfumerflavorist.com | IRMS, 2H-NMR (SNIF-NMR) |
Mechanistic Studies of Olfactory Receptor Interactions at a Molecular Level
The interaction between an odorant molecule and an olfactory receptor (OR) is the foundational event of smell perception. Deuterated compounds like this compound are instrumental in studying these interactions at a molecular level. Research has shown that the substitution of hydrogen with deuterium can influence a molecule's odor perception, suggesting that the vibrational frequencies of molecular bonds may play a role in olfaction. nih.gov
Quantum chemical calculations have indicated that deuteration can alter the binding energy between an odorant and a model receptor. nih.gov For instance, deuterated octanoic acid was calculated to bind more strongly to a model receptor than its non-deuterated form. nih.gov This effect is attributed to a complex interplay of various thermostatistical contributions to the non-covalent free binding energies, including vibrational and rotational/translational factors. nih.gov The change in zero-point vibrational energy upon deuteration is a significant factor. nih.gov
Studies using deuterated compounds help to test theories of olfaction and provide insight into the structural and energetic requirements for OR activation. The use of this compound allows researchers to probe how subtle changes in molecular properties, induced by the heavier isotope, affect its binding affinity and efficacy at specific ORs. This can help to map the binding pockets of receptors responsible for detecting green and cucumber-like scents. fraterworks.comthegoodscentscompany.com Furthermore, investigating how antagonists block the activation of specific ORs can be refined by using deuterated ligands to understand the precise nature of the inhibitory interaction. nih.gov
Development of Novel Biosensors and Advanced Detection Systems for Volatile Aldehydes
There is a growing need for sensitive and selective detection systems for volatile aldehydes due to their prevalence in food, the environment, and as biomarkers of disease. nih.gov Novel biosensors and advanced analytical methods are being developed to meet this demand, and deuterated compounds such as this compound play a crucial role as internal standards for calibration and validation. mdpi.com
Optical chemosensors, which rely on fluorescence or colorimetric changes, are a promising alternative to traditional, expensive chromatographic methods. nih.gov These sensors often utilize reactions like imine bond formation with nucleophilic amines to detect aldehydes. nih.gov For example, a fluorogenic probe, 2,2′-furil, reacts with aliphatic aldehydes to form highly fluorescent derivatives, allowing for detection limits in the nanomolar range. nih.gov
In another approach, enzyme-based biosensors have been developed for the specific detection of related aldehydes like trans-2-nonenal. nih.gov These "bio-sniffers" may use enzymes such as aldehyde dehydrogenase (ALDH) or enone reductase 1 (ER1) that catalyze reactions involving the target aldehyde, leading to a measurable change in fluorescence from cofactors like NAD(P)H. nih.govmdpi.com The selectivity of these biosensors is critical, as some may react to a variety of aldehydes. mdpi.com The use of this compound as a standard in these systems ensures accurate quantification, allowing for the precise measurement of the target analyte in complex samples like human breath or skin volatiles.
Table 2: Comparison of Biosensor Technologies for Aldehyde Detection
| Sensor Type | Detection Principle | Selectivity | Role of Deuterated Standard |
| Optical Chemosensors | Fluorescence or colorimetric change upon reaction with aldehyde (e.g., imine formation). nih.gov | Can be designed for high selectivity to specific aldehyde classes. nih.gov | Internal standard for accurate quantification in complex matrices. |
| Enzyme-Based Biosensors (e.g., ALDH, ER1) | Measures fluorescence change of NAD(P)H during enzymatic conversion of the aldehyde. nih.govmdpi.com | Varies by enzyme; some are highly selective (ER1) while others are broad-spectrum (ALDH). nih.govmdpi.com | Calibration standard to determine sensor response and limit of detection (LOD). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification. mdpi.com | High selectivity and identification certainty. | Isotope dilution mass spectrometry for gold-standard quantification. |
Bioengineering Approaches for Modulating Compound Production or Degradation in Model Systems
Bioengineering and metabolic engineering provide powerful tools to control the production or degradation of specific compounds in microorganisms or other biological systems. nih.gov These approaches are critical for enhancing the yield of desirable flavor compounds like trans-2,cis-6-nonadienal (B146757) or for engineering organisms to degrade unwanted aldehydes.
The process involves identifying the relevant metabolic pathways and the key enzymes involved. nih.gov For instance, the biosynthesis of aldehydes often involves the oxidation of alcohols by dehydrogenases. nih.gov By overexpressing the genes for specific enzymes or knocking out competing pathways, the flux towards the desired product can be increased. Conversely, to enhance degradation, pathways responsible for breaking down the compound can be introduced or upregulated.
Deuterated tracers like this compound are essential for these bioengineering efforts. By feeding the labeled compound to the engineered model system, researchers can:
Trace Metabolic Fate: Determine the efficiency of engineered degradation pathways by tracking the disappearance of the labeled compound and the appearance of labeled metabolites.
Quantify Pathway Flux: Measure the rate of production or consumption, providing a quantitative assessment of the success of the genetic modifications. researchgate.net
Identify Bottlenecks: Uncover rate-limiting steps in a biosynthetic or degradation pathway where the labeled intermediate may accumulate. nih.gov
This empirical data, derived from stable isotope tracing, is crucial for the iterative process of designing, building, and testing engineered biological systems for the controlled metabolism of volatile aldehydes.
Conclusion and Outlook in Chemical and Biological Sciences
Summary of Key Research Insights for trans-2,cis-6-Nonadienal-D5
The core research insight surrounding this compound is its application as an ideal internal standard in quantitative analytical methods, particularly those involving mass spectrometry. lcms.czclearsynth.comnih.gov Stable isotope dilution assays (SIDA) utilize compounds like this compound to achieve high levels of accuracy and precision in measuring the concentration of the corresponding native analyte, trans-2,cis-6-nonadienal (B146757). sigmaaldrich.comsigmaaldrich.com
Deuterated standards are considered the gold standard in quantitative analysis because they share nearly identical chemical and physical properties with the analyte of interest. researchgate.net This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and procedural losses that can otherwise compromise analytical results. clearsynth.com The use of this compound is crucial for accurately quantifying the natural compound, which is a potent aroma constituent in foods like cucumbers and melons and a known product of lipid peroxidation from polyunsaturated fatty acids. mdpi.comthegoodscentscompany.comresearchgate.netwikipedia.org
Table 1: Analytical Advantages of Using this compound as an Internal Standard
| Feature | Advantage | Rationale |
| High Accuracy & Precision | Enables reliable quantification of native trans-2,cis-6-nonadienal. | The standard co-elutes with the analyte and experiences similar ionization efficiency, leading to a stable analyte-to-standard ratio. researchgate.netscispace.com |
| Matrix Effect Compensation | Mitigates the influence of other components in complex samples (e.g., food, biological fluids). | The deuterated standard and the native analyte are equally affected by ion suppression or enhancement in the mass spectrometer source. clearsynth.com |
| Recovery Correction | Corrects for analyte loss during sample extraction and workup procedures. | Due to its similar physicochemical properties, the D5-labeled standard is lost at a proportional rate to the unlabeled analyte. scispace.com |
| Method Validation | Serves as a reliable benchmark for validating the robustness and reproducibility of an analytical method. | Its use helps confirm that the method performs consistently across different sample types and conditions. clearsynth.com |
Identification of Remaining Knowledge Gaps and Future Research Directions in the Field
While the utility of this compound as an analytical standard is well-established in principle, significant knowledge gaps remain concerning the formation, metabolism, and biological roles of its parent compound. The D5-labeled variant is a critical tool for addressing these unanswered questions.
One major area for future research is the precise elucidation of metabolic pathways. As a product of lipid peroxidation, trans-2,cis-6-nonadienal is implicated in cellular processes related to oxidative stress and aging-related disorders. mdpi.comresearchgate.net However, its specific metabolic fate—how it is detoxified, biotransformed, or adducted to macromolecules in vivo—is not fully understood. Isotope tracing studies, where cells or organisms are exposed to this compound, could be employed to track the compound and identify its downstream metabolites, providing unparalleled insight into these pathways. nih.govnih.gov
Furthermore, the exact kinetics and mechanisms of trans-2,cis-6-nonadienal formation from precursors like α-linolenic acid under various physiological and pathological conditions are still being investigated. wikipedia.org Future studies can use this compound as an internal standard to precisely quantify the endogenous production of the aldehyde in response to specific stimuli, such as oxidative stress, thereby clarifying its role as a biomarker for cellular damage. nih.gov
Table 2: Future Research Applications for this compound
| Research Area | Knowledge Gap | Proposed Application of this compound |
| Metabolomics | What is the metabolic fate of trans-2,cis-6-nonadienal in biological systems? | Use as a stable isotope tracer to follow its biotransformation and identify novel metabolites. nih.govumich.edu |
| Food Science & Agriculture | How do storage and processing conditions affect the formation of key aroma compounds in fruits and vegetables? | Application as an internal standard (SIDA) to accurately quantify changes in trans-2,cis-6-nonadienal concentrations. sigmaaldrich.com |
| Biomedical Science | What is the quantitative link between lipid peroxidation and the endogenous production of trans-2,cis-6-nonadienal in aging-related diseases? | Precise quantification of the aldehyde in tissues and biofluids to establish its role as a biomarker of oxidative stress. mdpi.comresearchgate.net |
| Toxicology | What are the precise dose-response relationships for the genotoxic effects of trans-2,cis-6-nonadienal? | Accurate measurement of cellular and tissue concentrations of the aldehyde during toxicological assessments. nih.gov |
Potential for Interdisciplinary Research Collaborations Involving Isotopic Labeling Applications
The specialized nature of this compound makes it a catalyst for interdisciplinary collaboration, bridging the gap between fundamental chemistry and applied biological sciences. Its synthesis and application require a synergistic approach involving experts from multiple fields.
Synthetic Chemistry and Analytical Chemistry: Synthetic organic chemists are needed to develop efficient and high-purity methods for synthesizing this compound. Analytical chemists then develop and validate robust quantitative methods using this standard, often employing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cznih.gov
Food Science and Plant Biology: Collaborations between food scientists and plant biologists can leverage the D5 standard to investigate flavor chemistry. Plant biologists can study the enzymatic pathways responsible for aldehyde formation in plants like cucumbers, while food scientists can use the analytical methods to assess how different cultivars, agricultural practices, or post-harvest storage conditions impact the final flavor profile. thegoodscentscompany.comwikipedia.org
Biochemistry and Clinical Research: Biochemists can use this compound in metabolic tracing studies to understand the fundamental processes of lipid peroxidation. nih.govnih.gov This fundamental knowledge can then be applied in clinical research, where medical professionals investigate the role of these aldehydes in the pathology of human diseases, potentially leading to new diagnostic or therapeutic strategies. mdpi.comresearchgate.net
Table 3: Examples of Potential Interdisciplinary Collaborations
| Collaborating Fields | Research Goal | Role of this compound |
| Analytical Chemistry & Food Science | To optimize the "fresh cucumber" aroma in food products. | Internal standard for quantifying the key aroma compound, trans-2,cis-6-nonadienal, under various processing conditions. sigmaaldrich.com |
| Biochemistry & Medicine | To validate trans-2,cis-6-nonadienal as a biomarker for sarcopenia (age-related muscle loss). | Enables accurate measurement of the aldehyde in muscle tissue biopsies from different patient cohorts. mdpi.com |
| Synthetic Chemistry & Toxicology | To understand the mechanism of aneuploidy induction by α,β-unsaturated aldehydes. | Provides an accurate tool to quantify cellular exposure levels and correlate them with observed genotoxic effects. nih.gov |
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Answer : Adopt a standardized SOP framework:
- Documentation : Detailed reaction logs with raw spectral data in open-access repositories.
- Inter-lab validation : Round-robin studies using blinded samples to assess inter-lab variability.
- Statistical thresholds : Define acceptability criteria (e.g., ±2% isotopic purity) via consensus panels .
Methodological Foundations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
